molecular formula C11H14BrFN2O B12229448 5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine

5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine

Cat. No.: B12229448
M. Wt: 289.14 g/mol
InChI Key: GXSBWPLKUDTLCP-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine is a heterocyclic compound that contains both bromine and fluorine atoms on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of bromine and the methoxypiperidinyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine is unique due to the presence of the methoxypiperidinyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .

Properties

Molecular Formula

C11H14BrFN2O

Molecular Weight

289.14 g/mol

IUPAC Name

5-bromo-3-fluoro-2-(3-methoxypiperidin-1-yl)pyridine

InChI

InChI=1S/C11H14BrFN2O/c1-16-9-3-2-4-15(7-9)11-10(13)5-8(12)6-14-11/h5-6,9H,2-4,7H2,1H3

InChI Key

GXSBWPLKUDTLCP-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)C2=C(C=C(C=N2)Br)F

Origin of Product

United States

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